2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one
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Overview
Description
2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one is an organic compound with a unique structure that includes a seven-membered ring with three conjugated double bonds and a ketone group. This compound is a derivative of tropone, which is known for its non-benzenoid aromatic properties .
Preparation Methods
The synthesis of 2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common synthetic route involves the oxidation of cycloheptatriene using selenium dioxide . Another method involves the indirect synthesis from tropinone through a Hofmann elimination followed by bromination . Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as bromine and potassium hydroxide.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and pathways .
Comparison with Similar Compounds
Similar compounds include tropone and tropolone, which share the seven-membered ring structure with conjugated double bonds. 2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one is unique due to the presence of the hydroxy and nitrophenyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
105769-71-9 |
---|---|
Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
2-[hydroxy-(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C14H11NO4/c16-13-5-3-1-2-4-12(13)14(17)10-6-8-11(9-7-10)15(18)19/h1-9,14,17H |
InChI Key |
HQAWDVIRRDZIJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=O)C=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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